N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5S/c1-15-11-16(2)19(17(3)12-15)32(29,30)26-9-10-31-18(26)13-24-21(28)20(27)23-5-4-7-25-8-6-22-14-25/h6,8,11-12,14,18H,4-5,7,9-10,13H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRJTWKZVVECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
The compound features two key structural motifs: an imidazole ring and an oxazolidinone derivative. The imidazole moiety is known for its biological significance, particularly in drug design due to its ability to engage in hydrogen bonding and π-stacking interactions. The oxazolidinone structure contributes to the compound's stability and solubility.
2.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing imidazole and oxazolidinone structures. For instance, derivatives similar to this compound have shown enhanced efficacy against various bacterial strains , including those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 0.25 µg/mL |
| N1-(3-(1H-imidazol-1-yl)propyl)-N2-... | Pseudomonas aeruginosa | 0.75 µg/mL |
2.2 Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro studies indicate that it exhibits significant activity against Candida species, outperforming traditional antifungal agents like fluconazole.
Table 2: Antifungal Activity Against Candida Species
| Compound Name | Candida Species Tested | MIC (µg/mL) |
|---|---|---|
| Fluconazole | C. albicans | >64 |
| N1-(3-(1H-imidazol-1-yl)propyl)-N2-... | C. albicans | 32 |
| N1-(3-(1H-imidazol-1-yl)propyl)-N2-... | C. tropicalis | 16 |
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes in microorganisms:
- Inhibition of Protein Synthesis : The oxazolidinone component is known for its role in inhibiting bacterial protein synthesis by binding to the ribosomal subunit.
- Disruption of Cell Membrane Integrity : The imidazole ring may contribute to membrane disruption, enhancing the compound's overall antimicrobial efficacy.
4. Case Studies
Several studies have investigated the pharmacological potential of this compound:
Case Study 1: Efficacy Against Resistant Strains
A study published in Journal of Medicinal Chemistry evaluated the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load with MIC values comparable to leading antibiotics.
Case Study 2: Safety and Toxicology
Toxicological assessments revealed that N1-(3-(1H-imidazol-1-yl)propyl)-N2... exhibited low cytotoxicity in human cell lines, suggesting a favorable safety profile for potential therapeutic applications.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing imidazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide have shown promising results in vitro, with IC50 values indicating effective inhibition of cancer cell proliferation. The mechanism involves the interaction of the imidazole moiety with metalloproteins, which are crucial for cancer cell survival and proliferation.
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for specific enzymes. The oxalamide moiety can enhance the binding affinity to target enzymes, leading to potential therapeutic effects in conditions where enzyme regulation is critical, such as inflammation and cancer.
Study on Antitumor Effects
In a study examining imidazole-containing compounds, derivatives were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 4 to 17 μM across different cancer types. This highlights the potential for this compound to be explored further for its antitumor properties.
Inhibition of mPGES-1 Enzyme
Another investigation focused on compounds designed as inhibitors of the mPGES-1 enzyme, which is implicated in inflammatory pathways. The study found that novel derivatives demonstrated potent inhibitory effects at concentrations as low as 9.3 nM in cell-free assays. This suggests that similar mechanisms may apply to this compound, making it a candidate for anti-inflammatory drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazole-Containing Derivatives
Several imidazole-propyl derivatives, such as N-(3-(1H-imidazol-1-yl)propyl)-4-nitrobenzamide (Compound 8, ), share the imidazole-propyl motif but differ in the acyl substituent. These compounds exhibit moderate carbonic anhydrase (CA) inhibition, with IC₅₀ values ranging from 10–100 nM .
Oxazolidine-Sulfonyl Derivatives
The compound N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide () replaces the mesitylsulfonyl group with a 4-methoxyphenylsulfonyl moiety. The mesityl group’s bulkiness may enhance hydrophobic interactions in target binding compared to the smaller methoxy-substituted analog. However, the methoxy group could improve solubility due to its polarity .
Oxalamide-Linked Compounds
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10, ) utilizes an oxalamide linker but substitutes the oxazolidine ring with a piperazine group. Piperazine derivatives are common in antipsychotic and antihistamine drugs, suggesting divergent therapeutic applications compared to the target compound’s sulfonyl-oxazolidine motif .
Physicochemical and Spectroscopic Characterization
Table 2: Analytical Data Comparison
The absence of melting point and spectroscopic data for the target compound highlights a gap in the literature. However, analogs like Compound 41 demonstrate high purity (>98%) via HPLC, suggesting rigorous quality control in related syntheses .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing oxalamide derivatives with imidazole and sulfonamide moieties?
- Methodology :
- Oxalamide derivatives are commonly synthesized via nucleophilic substitution or coupling reactions. For example, imidazole-containing intermediates can be generated by reacting 1-(3-aminopropyl)imidazole with activated carbonyl compounds (e.g., oxalyl chloride) under inert conditions .
- Sulfonamide groups (e.g., mesitylsulfonyl) are introduced via sulfonation of oxazolidinone intermediates using mesitylenesulfonyl chloride in the presence of a base like K₂CO₃ in DMF .
- Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-sulfonation.
- Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm imidazole and oxazolidinone protons (δ ~7–8 ppm for imidazole; δ ~3–5 ppm for oxazolidinone methylene groups) .
- LCMS : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₂₉N₅O₅S: 511.2) and purity (>95% by HPLC) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 54.20%, H: 5.73%, N: 13.73%, S: 6.29%) .
Advanced Research Questions
Q. What strategies address solubility challenges during in vitro assays for sulfonamide-containing oxalamides?
- Methodological Solutions :
- Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while minimizing cytotoxicity .
- Conduct dynamic light scattering (DLS) to assess colloidal stability in buffer systems (e.g., PBS pH 7.4) .
- Data Contradictions :
- Discrepancies in IC₅₀ values across studies may arise from aggregation. Validate solubility via nephelometry before dose-response assays .
Q. How can computational modeling resolve discrepancies between crystallographic data and SAR predictions?
- Approach :
- Perform DFT calculations (e.g., B3LYP/SDD) to optimize geometry and compare bond angles (e.g., C1-C2-C3 = 121.4° vs. X-ray data) .
- Use molecular docking (AutoDock Vina) to assess binding modes in target proteins (e.g., kinases), prioritizing poses with ∆G ≤ -8 kcal/mol .
- Validation :
- Cross-reference computational results with mutagenesis studies (e.g., alanine scanning) to confirm critical hydrogen bonds (e.g., oxalamide carbonyl with Lys231) .
Q. What experimental designs mitigate interference from mesitylsulfonyl group reactivity?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
